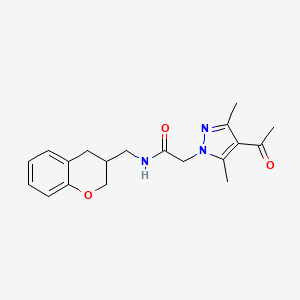

![molecular formula C18H29N3O3 B5673339 (4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol](/img/structure/B5673339.png)

(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of molecules related to the pyridinol structure involves several steps, including low-temperature conversions and intramolecular reactions. For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share some structural similarities with the compound , was reported to involve a series of steps starting from a 3-bromopyridine precursor. The final step typically involves a low-temperature aryl bromide-to-alcohol conversion (Wijtmans et al., 2004). Additionally, novel pyridinols required the construction of the ring structure through multi-step processes, including intramolecular Friedel-Crafts strategies and inverse-demand Diels-Alder reactions (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of pyridinol derivatives is characterized by the presence of a pyridine ring and various substituents that significantly influence the molecule's reactivity and stability. The basicities of these molecules approach physiological pH with increasing electron density in the ring, indicating the importance of substituents in determining the molecule's behavior in biological systems (Wijtmans et al., 2004).

Chemical Reactions and Properties

Pyridinol derivatives exhibit interesting reactivity patterns, particularly in their interactions with peroxyl radicals. The study of the kinetics of radical-initiated autoxidations of styrene revealed that some pyridinols are among the most effective phenolic chain-breaking antioxidants known, highlighting their potential utility in preventing oxidative damage (Wijtmans et al., 2004).

properties

IUPAC Name |

1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3/c1-17(2)13-21(9-7-18(17,23)14-24-4)16(22)12-20(3)11-15-6-5-8-19-10-15/h5-6,8,10,23H,7,9,11-14H2,1-4H3/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVZQCUUISANSN-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(COC)O)C(=O)CN(C)CC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@]1(COC)O)C(=O)CN(C)CC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

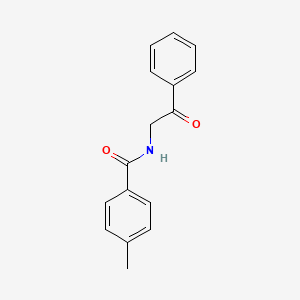

![(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)

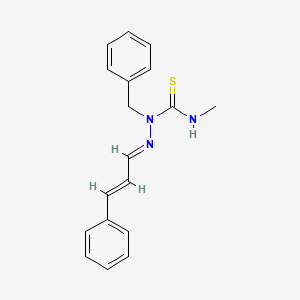

![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

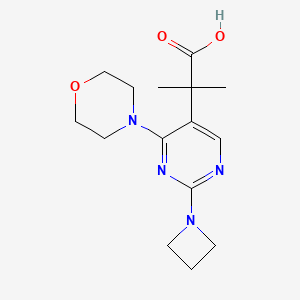

![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)

![3-(2-chloro-6-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5673302.png)

![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)

![(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5673315.png)

![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B5673331.png)

![(3R*,5R*)-N-[3-(methylthio)benzyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673340.png)

![3-{1-[4-(1H-imidazol-1-yl)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5673342.png)